molecular formula C17H18N4O2 B14377974 1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine CAS No. 89505-33-9

1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine

Cat. No.: B14377974
CAS No.: 89505-33-9
M. Wt: 310.35 g/mol
InChI Key: WPCOQYXCVPDCFK-UHFFFAOYSA-N
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Description

1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The compound is notable for its vibrant color, which is a result of the azo group. It has applications in various fields, including dye manufacturing, pharmaceuticals, and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This is followed by the diazotization of 4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with N-phenylpiperidine under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine involves its interaction with biological molecules. The azo group can undergo reduction in vivo, leading to the formation of active metabolites that interact with cellular targets. These interactions can modulate various biochemical pathways, contributing to the compound’s pharmacological effects .

Comparison with Similar Compounds

  • 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
  • 4-[(E)-(4-Methoxyphenyl)diazenyl]-1-naphthalenamine
  • 4-[(E)-(4-Bromophenyl)diazenyl]-1-naphthalenamine

Comparison: 1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. Compared to other azo compounds, it exhibits different reactivity patterns and potential pharmacological activities .

Properties

CAS No.

89505-33-9

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

(4-nitrophenyl)-(4-piperidin-1-ylphenyl)diazene

InChI

InChI=1S/C17H18N4O2/c22-21(23)17-10-6-15(7-11-17)19-18-14-4-8-16(9-5-14)20-12-2-1-3-13-20/h4-11H,1-3,12-13H2

InChI Key

WPCOQYXCVPDCFK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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